molecular formula C22H26N4O2S B6480175 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine CAS No. 897451-73-9

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine

Cat. No. B6480175
CAS RN: 897451-73-9
M. Wt: 410.5 g/mol
InChI Key: WZBVAUKRYMCMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of DMPP involves several steps. One common approach is the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (a precursor) with 4-(diphenylmethyl)piperazine . The sulfonyl chloride group reacts with the piperazine nitrogen, resulting in the formation of DMPP. Detailed synthetic routes and optimization strategies have been explored in the literature .


Chemical Reactions Analysis

DMPP has been investigated for its reactivity in various chemical reactions. It can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Additionally, it may participate in coordination chemistry and form complexes with metal ions. Researchers have explored its reactivity with different nucleophiles and electrophiles .

Mechanism of Action

  • Antimicrobial activity : DMPP has been studied for its potential antibacterial and antifungal effects .

properties

IUPAC Name

1-benzhydryl-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-18-21(17-24(2)23-18)29(27,28)26-15-13-25(14-16-26)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBVAUKRYMCMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydryl-4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine

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